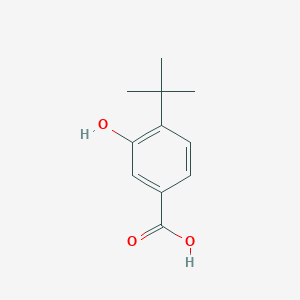

4-Tert-butyl-3-hydroxybenzoic acid

描述

Contextualization within the Phenolic Acid Class and Benzoic Acid Derivatives

4-Tert-butyl-3-hydroxybenzoic acid belongs to the broad class of organic compounds known as phenolic acids. More specifically, it is classified as a hydroxybenzoic acid derivative. hmdb.caiarc.fr This classification stems from its core structure: a benzoic acid molecule that is substituted with one or more hydroxyl (-OH) groups. hmdb.caiarc.fr Benzoic acid itself is an aromatic carboxylic acid, characterized by a carboxyl group (-COOH) attached to a benzene (B151609) ring. wikipedia.org

The defining features of this compound are the specific positions of its functional groups on the benzene ring. The hydroxyl group at the third position and the tert-butyl group at the fourth position relative to the carboxylic acid group give rise to its distinct chemical behavior and reactivity. This substitution pattern differentiates it from other isomers and related compounds.

Historical and Current Significance as a Research Target in Organic and Medicinal Chemistry

Historically, research into benzoic acid and its derivatives has been extensive, with a focus on their synthesis and application. The introduction of a tert-butyl group to the phenolic acid structure has been a strategic approach in organic synthesis to create sterically hindered compounds with unique properties.

In the realm of medicinal chemistry, derivatives of this compound are being investigated for their potential biological activities. For instance, the related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, serves as an intermediate in the synthesis of certain drugs. ontosight.ai The antioxidant properties associated with the hindered phenolic structure are of particular interest. ontosight.ai Research has explored the synthesis of derivatives, such as amides, with the aim of developing dual inhibitors for enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are targets for anti-inflammatory drugs. researchgate.net

Overview of Key Academic Research Trajectories and Interdisciplinary Relevance

Academic research on this compound and its analogs follows several key trajectories. A primary focus is on the development of efficient and environmentally friendly synthesis methods. For example, methods for producing high-purity 3,5-di-tert-butyl-4-hydroxybenzoic acid have been patented, highlighting its commercial and research importance. google.com The synthesis of its methyl ester, another important derivative, has also been a subject of study to improve reaction yields and reduce the use of toxic solvents. google.com

The interdisciplinary relevance of this compound is evident in its application as a building block in materials science. For example, derivatives are used in the synthesis of liquid crystal materials. google.com Furthermore, the broader class of tert-butylated benzoic acids finds use as stabilizers in polymers and in the manufacturing of various industrial products, including sunscreens and corrosion inhibitors. vinatiorganics.com The study of its physical and chemical properties, such as its vapor pressure and density, is crucial for its application in various industrial processes. researchgate.net The structural characteristics of related compounds, such as the dihedral angles between aromatic rings in its derivatives, are also investigated to understand their molecular conformation and reactivity. researchgate.net

Structure

2D Structure

3D Structure

属性

分子式 |

C11H14O3 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC 名称 |

4-tert-butyl-3-hydroxybenzoic acid |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6,12H,1-3H3,(H,13,14) |

InChI 键 |

HBDXXQBDMCORFH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Tert Butyl 3 Hydroxybenzoic Acid and Its Analogs

Strategic Approaches to Primary Synthesis

The foundational methods for synthesizing 4-tert-butyl-3-hydroxybenzoic acid and its analogs primarily involve the carboxylation of phenols and the manipulation of ester functionalities. These established routes provide reliable access to the core molecular scaffold.

Phenol (B47542) Carboxylation and Related Kolbe-Schmitt Type Reactions

The Kolbe-Schmitt reaction is a cornerstone of aromatic hydroxy acid synthesis. wikipedia.orgpharmdguru.com This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide, typically under pressure and at elevated temperatures, to introduce a carboxylic acid group onto the aromatic ring. wikipedia.orgtestbook.com The reaction proceeds through the nucleophilic addition of the phenoxide to carbon dioxide. testbook.com For the synthesis of substituted hydroxybenzoic acids, the choice of the starting phenol and the reaction conditions are critical for directing the regioselectivity of the carboxylation.

In the context of tert-butylated phenols, the Kolbe-Schmitt reaction can be adapted to produce the desired isomers. For instance, the carboxylation of 2,4-di-t-butylphenol has been studied to synthesize 3,5-di-t-butylsalicylic acid. nih.gov However, initial attempts yielded less than 1% of the desired product, with a significant amount of a dimeric byproduct. nih.gov By optimizing reaction time, temperature, and minimizing the presence of oxygen, the yield of 3,5-di-t-butylsalicylic acid was dramatically increased to 68%. nih.gov

Recent advancements have focused on developing more convenient and efficient carboxylation methods. One such development is the ortho-carboxylation of phenols under atmospheric pressure of CO2. future4200.comscribd.com This has been achieved by using a recyclable additive, 2,4,6-trimethylphenol, which significantly enhances the reaction rate and yield, thus avoiding the need for high-pressure equipment. future4200.comscribd.com

Esterification and Controlled Hydrolysis Pathways for Scaffold Generation

Esterification and subsequent hydrolysis represent a versatile strategy for the synthesis and modification of the this compound scaffold. Ester derivatives, such as tert-butyl 4-hydroxybenzoate (B8730719), can be synthesized through the esterification of 4-hydroxybenzoic acid. These esters can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The preparation of 3-tert-butyl-4-hydroxybenzoic acid can be achieved by the hydrolysis of an acetylated precursor. For example, 4-acetoxy-3-tert-butylbenzoic acid can be refluxed with sodium hydroxide (B78521) in methanol (B129727), followed by acidification to yield the desired product. prepchem.com

The hydrolysis of sterically hindered esters, such as tert-butyl esters, often requires specific conditions. arkat-usa.org While they are generally stable to basic hydrolysis, methods have been developed for their cleavage. arkat-usa.org For instance, a mild deprotection procedure for tert-butyl esters using zinc bromide in methylene (B1212753) chloride has been reported. amelica.org The hydrolysis of various carboxylic esters, including aromatic ones, can be effectively carried out using tert-butylamine (B42293) and lithium bromide in an alcohol-water mixture. amelica.org

Bacterial strains have also been shown to hydrolyze esters of 4-hydroxybenzoic acid (parabens). nih.govnih.govresearchgate.net Enterobacter cloacae strain EM can hydrolyze methyl-, ethyl-, and propylparabens to 4-hydroxybenzoic acid, which is then further metabolized. nih.govnih.govresearchgate.net

Table 1: Examples of Hydrolysis Reactions for Benzoic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-acetoxy-3-tert-butylbenzoic acid | 1. NaOH, methanol, water, reflux2. HCl | 3-tert-butyl-4-hydroxybenzoic acid | prepchem.com |

| tert-Butyl 4-hydroxybenzoate | Acidic or basic conditions | 4-hydroxybenzoic acid and tert-butyl alcohol | |

| Methylparaben | Enterobacter cloacae strain EM | 4-hydroxybenzoic acid | nih.govnih.govresearchgate.net |

| Various benzoate (B1203000) esters | t-BuNH2, LiBr, MeOH/H2O, reflux | Corresponding benzoic acids | amelica.org |

Emerging and Green Synthesis Techniques for Enhanced Efficiency

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. In the context of producing analogs of this compound, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, green chemistry principles are being applied. One approach involves using recyclable, non-corrosive catalysts for esterification reactions. For example, a strongly acidic gel-type ion-exchange resin has been successfully used as a catalyst for the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with long-chain alcohols, offering a recyclable alternative to corrosive acid catalysts like sulfuric acid. google.com

Another area of development is the use of alternative reagents and reaction conditions to improve safety and sustainability. For the synthesis of 3-tert-butyl-4-hydroxyanisole, a related compound, dimethyl carbonate has been used as a reagent in a process with a bimetallic basic catalyst. chemicalbook.com This method operates under pressure and at elevated temperatures to achieve the desired product. chemicalbook.com

Chemo- and Regioselective Synthesis of this compound Scaffolds

Achieving specific chemo- and regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds. The bulky tert-butyl group plays a significant role in directing the position of incoming substituents on the benzene (B151609) ring.

In the Kolbe-Schmitt reaction, the regiochemistry of carboxylation can be influenced by the choice of the alkali metal cation. wikipedia.org While sodium phenoxide tends to favor ortho-carboxylation, the use of potassium hydroxide can lead to the formation of 4-hydroxybenzoic acid. wikipedia.orgtestbook.com The steric hindrance from existing substituents, such as a tert-butyl group, will further influence the position of the incoming carboxyl group.

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butylphenol (B90309) via carboxylation is a clear example of regioselective synthesis, where the carboxyl group is introduced at the para position relative to the hydroxyl group, between the two tert-butyl groups. epo.org The reaction conditions, including the use of an excess of 2,6-di-tert-butylphenol, are crucial for achieving a high and stable yield of the desired product. epo.org

Furthermore, selective reactions on polyfunctional molecules can be achieved. For instance, the tert-butyloxycarbonylation of p-aminophenol can be directed to either the nitrogen or the oxygen atom by controlling the presence or absence of a base. cdnsciencepub.com

Computational and Theoretical Investigations of 4 Tert Butyl 3 Hydroxybenzoic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods model the behavior of electrons to determine molecular structure, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds like 4-tert-butyl-3-hydroxybenzoic acid, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31+G(d,p) or 6-311+G(d,p), are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. researchgate.netbhu.ac.in These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry obtained from DFT in the gaseous phase can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. researchgate.net Furthermore, DFT is used to calculate the total energy of the molecule, which is essential for determining its stability and predicting the thermodynamics of potential reactions. Studies on similar hydroxybenzoic acid derivatives have successfully used DFT to determine their structures. nih.gov

Table 1: Key Applications of DFT in Analyzing this compound

| Computational Task | Description | Significance |

| Geometry Optimization | Calculation of the lowest energy conformation by determining bond lengths and angles. | Predicts the most stable 3D structure of the molecule. |

| Energy Calculation | Determination of the molecule's total electronic energy in its ground state. | Provides insights into the thermodynamic stability of the compound. |

| Vibrational Analysis | Calculation of vibrational frequencies to confirm the optimized structure is a true minimum. | Helps in the interpretation of experimental infrared and Raman spectra. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. researchgate.netresearchgate.net Conversely, a large energy gap implies high stability. For related compounds, a low HOMO-LUMO energy gap has been correlated with strong charge transfer interactions within the molecular system. researchgate.net From the HOMO and LUMO energy values, several quantum chemical descriptors of reactivity can be calculated. researchgate.net

Table 2: Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -(I+A)/2) | A measure of a molecule's ability to act as an electrophile. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for intermolecular interactions. bhu.ac.inresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these sites, primarily around the oxygen atoms of the carboxyl and hydroxyl groups, are susceptible to electrophilic attack and are favorable for interacting with positive sites of other molecules. bhu.ac.inresearchgate.net

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites, such as the hydrogen atom of the hydroxyl group, are prone to nucleophilic attack. bhu.ac.inresearchgate.net

Green Regions: These denote neutral or zero potential areas.

The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the regions most likely to participate in hydrogen bonding and other electrostatic interactions. bhu.ac.in

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

To explore the biological potential of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how the molecule (ligand) might interact with a biological target, such as an enzyme or receptor. nih.gov

Molecular Docking simulations place the ligand into the binding site of a protein to predict its preferred orientation and binding affinity. nih.gov This helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Studies on various hydroxybenzoic acids have used docking to assess their potential as enzyme inhibitors. nih.gov

Molecular Dynamics (MD) simulations are then used to analyze the stability of the docked complex over time. nih.gov By simulating the movements of atoms and molecules, MD provides insights into the dynamic behavior of the ligand within the binding pocket, confirming the stability of the interactions predicted by docking. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a solid-state crystal is governed by intermolecular interactions. For this compound, the crystal structure is primarily stabilized by a network of hydrogen bonds. Based on studies of similar compounds like 3-hydroxybenzoic acid and other derivatives, the most significant interaction is the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govrsc.org This typically results in a characteristic R²₂(8) ring motif. nih.gov

In addition to these primary interactions, the crystal packing is further reinforced by other, weaker forces:

C—H⋯O interactions: These occur between the hydrogen atoms of the benzene (B151609) ring or tert-butyl group and the oxygen atoms of neighboring molecules. researchgate.net

Hirshfeld surface analysis is another computational tool used to quantitatively examine and visualize these intermolecular contacts within the crystal structure. researchgate.net

Exploration of Non-linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

A molecule with a significant first-order hyperpolarizability (β) value is considered a promising candidate for NLO applications. These properties arise from the intramolecular charge transfer that occurs when the molecule is subjected to a strong electric field. The presence of both electron-donating (hydroxyl and tert-butyl groups) and electron-withdrawing (carboxylic acid group) substituents on the benzene ring of this compound suggests the potential for such charge transfer and, consequently, notable NLO properties.

Mechanistic Elucidation of 4 Tert Butyl 3 Hydroxybenzoic Acid Interactions in Chemical and Biological Systems

Antioxidant Mechanisms and Free Radical Scavenging Pathways

The antioxidant capacity of 4-tert-butyl-3-hydroxybenzoic acid and related hydroxybenzoic acid derivatives is primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative damage. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which prevents cellular damage to vital components like lipids, proteins, and DNA. nih.gov

The structure of phenolic compounds, specifically the number and position of hydroxyl groups on the benzene (B151609) ring, is a critical determinant of their antioxidant efficacy. nih.gov For instance, while 4-hydroxybenzoic acid, a simpler analogue, demonstrates notable antioxidant effects, the introduction of additional hydroxyl groups or other substituents can significantly modulate this activity. nih.govnih.gov Dihydroxybenzoic acids, for example, generally exhibit stronger antioxidant potential than monohydroxy derivatives. nih.gov

The free radical scavenging ability of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS•+) radical scavenging assays. nih.govnih.gov These tests have confirmed that phenolic compounds can effectively neutralize stable radicals. nih.govresearchgate.net Furthermore, some polyphenolic glycosides derived from these structures have shown potent inhibition of lipid peroxidation, outperforming standard antioxidants like L-ascorbic acid in certain model systems. nih.govresearchgate.net This protective effect extends to biological tissues, where these compounds can inhibit the formation of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, in liver and brain tissues. nih.govresearchgate.net

Enzymatic Inhibition and Activation Mechanisms

Investigation of Cholinesterase and β-Secretase Inhibition

Derivatives of 4-hydroxybenzoic acid have been investigated for their potential to inhibit enzymes implicated in neurodegenerative diseases, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and β-secretase (BACE1). AChE is a key enzyme in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for Alzheimer's disease (AD). Studies have shown that 4-hydroxybenzoic acid and its derivatives can act as AChE inhibitors. nih.gov For example, 4-hydroxyphenylacetic acid, a related compound, demonstrated significant anti-AChE activity, with an IC50 value of 6.24 µmol/µmol AChE. nih.gov The inhibitory mechanism often involves hydrophobic interactions and the formation of hydrogen bonds within the enzyme's active site. nih.gov

β-secretase is a crucial enzyme in the amyloidogenic pathway, initiating the production of amyloid-beta (Aβ) peptides that form plaques in the brains of AD patients. mdpi.com A derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (compound M4), has been identified as a dual inhibitor of both β-secretase and AChE. mdpi.com This compound has also been shown to prevent the aggregation of Aβ peptides into fibrils. mdpi.com In cell-based assays, related compounds have demonstrated the ability to down-regulate the expression of BACE1. nih.gov

Table 1: Investigated Enzymatic Inhibition by 4-Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 4-Hydroxyphenylacetic acid | Acetylcholinesterase (AChE) | IC50 of 6.24 µmol/µmol AChE | nih.gov |

| tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) | β-Secretase (BACE1) & Acetylcholinesterase (AChE) | Dual inhibition, prevents Aβ aggregation | mdpi.com |

| 3-Hydroxyhericenone F | β-Secretase (BACE1) | Down-regulation of BACE1 expression | nih.gov |

Studies on Laccase Enzyme Modulation and Phytopathogenic Fungi Growth Inhibition

Laccase, a multi-copper oxidase, can catalyze the oxidation of phenolic compounds, including 4-hydroxybenzoic acid derivatives. nih.govnih.gov This process generates reactive phenolic radicals that can undergo further reactions like dimerization and oligomerization. nih.govresearchgate.net The reactivity of 4-hydroxybenzoic acid with laccase is considered relatively low due to the electron-withdrawing nature of the carboxylic acid group. nih.gov However, the dimers formed can be more reactive than the original monomer, leading to rapid oligomerization. researchgate.net This laccase-mediated process is being explored for applications such as modifying membrane surfaces to prevent biofouling. nih.gov

Derivatives of 4-hydroxybenzoic acid have also demonstrated significant antifungal activity against various phytopathogenic fungi. mdpi.com Hydrazide–hydrazone derivatives, in particular, have shown potent growth inhibition of laccase-producing fungi like Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor. mdpi.com The mechanism of this antifungal action is linked to the inhibition of laccase, an enzyme crucial for these fungi. mdpi.com For instance, certain derivatives exhibited high inhibitory activity against C. unicolor, with mycelium inhibition reaching up to 90.5% at maximal concentration. mdpi.com The antifungal efficacy varies depending on the specific chemical structure of the derivative and the fungal species being targeted. mdpi.comnih.govresearchgate.netresearchgate.netpensoft.net

Table 2: Antifungal Activity of 4-Hydroxybenzoic Acid Derivatives

| Derivative Class | Target Fungi | Observed Inhibition | Reference |

|---|---|---|---|

| Hydrazide–hydrazones | Cerrena unicolor | Up to 90.5% mycelium inhibition | mdpi.com |

| Hydrazide–hydrazones | Sclerotinia sclerotiorum | IC50 values between 0.5 and 1.8 µg/mL | mdpi.com |

| Extracellular metabolites from Irpex lacteus | Colletotrichum coccodes | 86.7% growth inhibition | nih.gov |

Modulation of Specific Biochemical Pathways

Beyond direct enzyme inhibition, hydroxybenzoic acid derivatives can influence cellular function by modulating key biochemical signaling pathways. nih.gov For example, 4-hydroxybenzoic acid has been linked to the activation of pathways such as the PI3K/Akt, MAPK, and STAT3 signaling pathways, which are involved in cellular processes like inflammation and tumor growth. nih.gov

In the context of neuroprotection, derivatives of these acids can ameliorate mitochondrial dysfunction. This includes reversing decreases in mitochondrial respiratory chain complex levels, stabilizing calcium ion levels, inhibiting the production of reactive oxygen species (ROS), and increasing mitochondrial membrane potential and ATP levels. nih.gov Furthermore, these compounds can regulate the expression of genes involved in cellular stress and apoptosis, such as p21, COX I, COX II, PARP1, and NF-κB. nih.gov

Investigation of Degradation Pathways and Metabolite Formation in Chemical Environments

The degradation of this compound and its simpler analogue, 4-hydroxybenzoic acid, can occur through various biological and chemical processes. In microbial degradation, a common pathway for esters of 4-hydroxybenzoic acid (parabens) involves initial hydrolysis of the ester bond to yield 4-hydroxybenzoic acid. researchgate.net Subsequently, under aerobic conditions, 4-hydroxybenzoic acid can be converted to phenol (B47542) through a decarboxylation reaction. researchgate.net

In rats, 3,5-di-tert-butyl-4-hydroxybenzoic acid, a related butylated hydroxytoluene (BHT) metabolite, undergoes further metabolism. nih.gov It can be decarboxylated to form 2,6-di-tert-butylphenol (B90309) (DBP). nih.gov This can then be further metabolized to ring-oxygenated products like 2,6-di-tert-butylhydroquinone (B1595954) (BHQ) and 2,6-di-tert-butyl-p-benzoquinone (B114747) (BBQ). nih.gov

The degradation of these aromatic compounds in the environment can also proceed through different cleavage pathways, such as the ortho- and meta-cleavage pathways, which break down the aromatic ring structure into simpler molecules that can enter central metabolic pathways. researchgate.net For instance, the degradation of 4-tert-butylphenol (B1678320) by Sphingobium fuliginis is initiated by hydroxylation to 4-tert-butylcatechol, which is then processed via a meta-cleavage pathway. researchgate.net

Advanced Analytical and Spectroscopic Research Methodologies for 4 Tert Butyl 3 Hydroxybenzoic Acid Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is the cornerstone for the unambiguous structural elucidation of organic molecules like 4-tert-butyl-3-hydroxybenzoic acid.

¹H NMR Spectroscopy: A ¹H NMR spectrum would provide critical information. The protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (splitting) would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. The large tert-butyl group would produce a characteristic singlet signal in the upfield region (around 1.3-1.5 ppm), integrating to nine protons. The acidic proton of the carboxylic acid and the phenolic hydroxyl proton would appear as broad singlets, which are typically exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carboxyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the positions of the hydroxyl, carboxyl, and tert-butyl substituents, providing definitive evidence of the isomer's structure.

2D NMR Techniques: Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, confirming the complete and precise structural assignment.

Despite the power of these techniques, specific, published ¹H and ¹³C NMR data for this compound are not available.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Mechanistic Metabolomics Research

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Molecular Ion Peak: In an MS analysis, this compound (C₁₁H₁₄O₃) would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight (194.23 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₁H₁₄O₃.

Fragmentation Pattern: A characteristic fragmentation pattern would be observed. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the tert-butyl group to form a stable tertiary carbocation. Another expected fragmentation would be the loss of the carboxylic acid group ([M-45]⁺).

Reaction Monitoring: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the progress of chemical reactions that produce or consume this compound. By tracking the intensity of its corresponding mass signal over time, reaction kinetics and yield can be accurately determined.

Metabolomics: In metabolomics studies, LC-MS/MS would be the method of choice to detect and quantify this compound in complex biological samples. However, published research detailing the mass spectrometric behavior or its role in metabolic pathways is currently absent.

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopy for Conformational and Electronic Transitions Studies

Vibrational and electronic spectroscopy provide insights into the functional groups and electronic structure of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be due to the O-H stretching of the hydrogen-bonded carboxylic acid group. A strong carbonyl (C=O) stretching vibration would appear around 1680-1710 cm⁻¹. The phenolic O-H stretch would be visible around 3300-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. It would be useful for identifying the skeletal vibrations of the benzene ring and the tert-butyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), reveals information about the electronic transitions within the molecule's conjugated system. The benzene ring substituted with hydroxyl and carboxyl groups constitutes a chromophore that would exhibit characteristic absorption maxima (λ_max) in the UV region, likely between 250 and 300 nm. The exact position and intensity of these bands are sensitive to the substitution pattern and solvent polarity.

Specific experimental spectra (FT-IR, Raman, UV-Vis) for this compound are not documented in publicly accessible scientific literature.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact data on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding between the carboxylic acid and hydroxyl groups, which often leads to the formation of dimers or extended networks.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell and the space group, which define the crystal system.

A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or is not publicly available.

Derivatization Strategies for Enhanced Analytical Detection in Complex Matrices

For robust detection in complex matrices such as environmental or biological samples, derivatization is a common strategy, particularly for analysis by Gas Chromatography (GC). Carboxylic acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis.

Esterification: The most common derivatization method for carboxylic acids is esterification to convert the polar carboxyl group into a less polar, more volatile ester. Reagents like diazomethane, or alcohols (e.g., methanol, butanol) under acidic catalysis, can be used to form the corresponding methyl or butyl esters.

Silylation: Silylation is another widely used technique where active hydrogens (in both the carboxyl and hydroxyl groups) are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. greyhoundchrom.com These derivatives are significantly more volatile and thermally stable, yielding sharp peaks in GC analysis. gcms.cz

Alkylation: Derivatization using alkylating agents, such as 4-t-butylbenzyl bromide, can produce esters that exhibit characteristic fragmentation patterns in GC-MS, aiding in sensitive and selective detection. researchgate.net

While these are standard strategies for related compounds, specific derivatization protocols and their application to the analysis of this compound have not been specifically reported.

Applications of 4 Tert Butyl 3 Hydroxybenzoic Acid in Specialized Chemical Fields

Role in Polymer Science and Materials Stabilization

4-tert-butyl-3-hydroxybenzoic acid and its derivatives serve a crucial role as stabilizers in various materials, including polymeric systems. The core function of these molecules is to inhibit or retard the degradation processes initiated by external factors such as light, air, and heat. The presence of both a phenolic hydroxyl group and a carboxylic acid function on the aromatic ring, combined with the bulky tert-butyl group, imparts antioxidant properties. This structure is effective at trapping free radicals, which are primary agents in the oxidative degradation of polymers.

In a specific application, this compound has been identified as a valuable stabilizer for coatings and inks, particularly for ink-jet printing. google.is These formulations often contain polymers, such as polyvinyl alcohol, in their dye receptor layers. google.is The inclusion of stabilizers like this compound is intended to enhance the light stability of the printed image, preventing the dyes from fading upon exposure to light. google.is The compound functions by quenching degradative photochemical reactions, thereby preserving the integrity of the dyes and the surrounding polymer matrix. google.is

The general mechanism by which phenolic compounds like this compound act as stabilizers involves donating the hydrogen atom from their hydroxyl group to reactive radical species. This process neutralizes the radicals and terminates the chain reactions that lead to material breakdown. The bulky tert-butyl group enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.

Table 1: Research Findings on a Related Stabilizer in Polymer Applications (Note: Direct extensive research on this compound is limited; this table presents data for a structurally similar compound, tert-Butyl 4-hydroxybenzoate (B8730719) (TBHB), to illustrate the functional role of such molecules.)

| Polymer System | Stabilizer/Antioxidant | Observed Effect | Reference |

| Plastics | tert-Butyl 4-hydroxybenzoate (TBHB) | Enhances thermal stability and prolongs product lifespan by preventing oxidative degradation. | |

| Food Packaging Materials | Derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid | Prevents oxidation of packaging materials, thereby protecting the food contents. | nih.gov |

| Polyvinyl alcohol coatings | This compound | Improves light stability of inks. | google.is |

Utility as a Precursor in Complex Organic Synthesis (e.g., benzothiazole-based inhibitors)

This compound is a valuable building block in multi-step organic synthesis due to its functionalized aromatic core. The carboxylic acid group, the hydroxyl group, and the specific substitution pattern on the benzene (B151609) ring allow for a variety of chemical transformations, making it a useful precursor for more complex molecules, including pharmacologically active compounds like benzothiazole-based inhibitors.

The synthesis of 2-substituted benzothiazoles is a well-established process in medicinal chemistry, often involving the condensation reaction between a 2-aminothiophenol (B119425) and a carboxylic acid or its derivative. nih.govijper.orgorganic-chemistry.org In this reaction, the carboxylic acid of a molecule like this compound would react with the amino group of 2-aminothiophenol to form an amide intermediate, which then undergoes cyclization and dehydration to yield the final benzothiazole (B30560) ring system. Various catalysts and reaction conditions, including microwave irradiation and the use of reagents like polyphosphoric acid or zinc triflate, have been developed to facilitate this transformation efficiently. nih.govscientiaresearchlibrary.com

Benzothiazole derivatives are of significant interest due to their wide range of biological activities, including roles as enzyme inhibitors. For instance, benzoic acid derivatives have been successfully used to synthesize benzothiazole-based aldose reductase inhibitors, which are investigated for the management of diabetic complications. nih.gov The substituents on the initial benzoic acid play a critical role in determining the final compound's structure and its biological efficacy. nih.gov Therefore, this compound represents a potential starting material for creating novel benzothiazole inhibitors, where the tert-butyl and hydroxyl groups would be incorporated into the final structure to modulate its physicochemical properties and target interactions.

Table 2: General Synthesis Methods for Benzothiazoles from Benzoic Acid Derivatives

| Reactants | Catalyst/Conditions | Product Type | Significance | Reference |

| Benzoic acid derivatives + 2-aminothiophenol | Molecular iodine, solid-phase, solvent-free | 2-Substituted benzothiazoles | Highly economical, rapid, and solvent-free method. | nih.gov |

| Fatty acids + 2-aminothiophenol | P₄S₁₀, microwave irradiation | 2-Substituted benzothiazoles | Efficient, rapid, and high-yield protocol. | nih.gov |

| Substituted aldehydes + 2-aminothiophenol | Zinc triflate, ethanol (B145695), reflux | 2-Substituted benzothiazoles | Simple, efficient method with short reaction times and high yields. | scientiaresearchlibrary.com |

| Carboxylic acids + 2-aminobenzenethiols | (o-CF₃PhO)₃P | Benzothiazoles | General and efficient synthesis from carboxylic acids. | organic-chemistry.org |

Coordination Chemistry and Ligand Design for Metal Complexes

In the field of coordination chemistry, molecules containing donor atoms like oxygen and nitrogen are widely used as ligands to form stable complexes with metal ions. This compound possesses two key functional groups capable of coordinating with metal centers: the carboxylate group (-COOH) and the phenolic hydroxyl group (-OH). This makes it a potential bidentate ligand, where both oxygen atoms can bind to a single metal ion to form a stable chelate ring.

The carboxylate group is a classic coordinating moiety, readily deprotonating to form a negatively charged -COO⁻ group that can bind to metal ions through electrostatic and covalent interactions. The adjacent phenolic hydroxyl group can also deprotonate and coordinate, or it can bind in its neutral form. The formation of a chelate ring with both groups enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.

While specific research detailing the synthesis and characterization of metal complexes with this compound as a ligand is not extensively documented in publicly available literature, the principles of coordination chemistry suggest its viability. A patent mentions the creation of complexes from metal salts of hydroxybenzoic acids for use as stabilizers. google.is The bulky tert-butyl group on the ligand can influence the properties of the resulting metal complex, such as its solubility in organic solvents, its crystal packing in the solid state, and the steric environment around the metal center, which can in turn affect its reactivity and catalytic potential.

Table 3: Potential Coordination Properties of this compound

| Functional Group | Coordination Mode | Potential Role in Metal Complex |

| Carboxylic Acid (-COOH) | Monodentate or Bidentate (bridging) | Forms strong bonds with metal ions upon deprotonation to -COO⁻. |

| Hydroxyl Group (-OH) | Monodentate | Can coordinate in its neutral form or as a deprotonated phenoxide. |

| Both Groups | Bidentate (Chelating) | Can form a stable five-membered chelate ring with a metal ion. |

Emerging Applications in Environmental Chemistry and Bioremediation (e.g., lignin (B12514952) degradation pathways)

Substituted benzoic acids are central intermediates in the microbial degradation of a vast array of aromatic compounds found in the environment, including pollutants and natural polymers like lignin. iisc.ac.innih.gov The study of how microorganisms break down these compounds is crucial for developing bioremediation strategies. While the specific degradation pathway of this compound has not been extensively detailed, its structural features suggest it can be metabolized by bacteria capable of degrading other alkylated and hydroxylated aromatic acids. iisc.ac.inresearchgate.net

Microbial degradation of aromatic compounds typically proceeds by enzymatic modification of the substituents and hydroxylation of the benzene ring, followed by ring cleavage. researchgate.net For a compound like this compound, the degradation would likely involve initial steps catalyzed by monooxygenases or dioxygenases. These enzymes would further hydroxylate the ring to form catecholic intermediates (compounds with two adjacent hydroxyl groups). These intermediates are then susceptible to cleavage by dioxygenase enzymes, which break open the aromatic ring, converting it into aliphatic products that can enter central metabolic pathways like the TCA cycle. researchgate.net

The presence of the tert-butyl group presents a steric hindrance that can make enzymatic attack more challenging compared to simpler benzoic acids, potentially leading to slower degradation rates or requiring specialized enzymatic machinery. The study of how microbes overcome this challenge is an active area of research. Understanding these pathways is relevant to the bioremediation of environments contaminated with alkylated phenols and other persistent organic pollutants. Furthermore, since hydroxybenzoic acids are key intermediates in the breakdown of lignin, elucidating the fate of substituted versions like this compound contributes to our knowledge of carbon cycling in terrestrial ecosystems. nih.govresearchgate.net

Table 4: General Microbial Degradation Steps for Substituted Benzoic Acids

| Degradation Step | Key Enzyme Class | Description | Relevance | Reference |

| Initial Hydroxylation | Monooxygenases | An essential step that introduces additional hydroxyl groups to the aromatic ring, preparing it for cleavage. | Converts stable aromatic compounds into more reactive intermediates. | researchgate.net |

| Ring Cleavage | Dioxygenases | Cleaves the bond between two carbon atoms in the aromatic ring, breaking it open. | The central step in mineralization, converting cyclic compounds to linear ones. | researchgate.net |

| Intermediate Metabolism | Various | The resulting aliphatic acids are further broken down into smaller molecules. | Funnels carbon from aromatic compounds into the cell's central metabolism. | nih.gov |

Future Directions and Unexplored Avenues in 4 Tert Butyl 3 Hydroxybenzoic Acid Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The current synthesis of 4-tert-butyl-3-hydroxybenzoic acid, while established, presents opportunities for significant improvement in line with the principles of green chemistry. jocpr.comprimescholars.comwikipedia.orgwjpmr.com Future research should prioritize the development of novel synthetic pathways that maximize atom economy, minimize waste, and utilize renewable resources and environmentally benign catalysts.

One promising approach lies in the exploration of biocatalytic methods. nih.gov The use of engineered enzymes or whole-cell systems could offer highly selective and efficient routes to this compound and its derivatives, operating under mild conditions and reducing the reliance on harsh chemical reagents. nih.govnih.gov For instance, microbial synthesis from renewable feedstocks like glucose or glycerol (B35011) has been demonstrated for related hydroxybenzoic acids and could be adapted for this specific compound. nih.govfrontiersin.org

Furthermore, the development of catalytic systems that employ earth-abundant metals and avoid stoichiometric reagents is crucial. This includes exploring novel catalytic C-H activation and carboxylation strategies that could directly convert simpler precursors to the desired product with high efficiency. nih.gov The overarching goal is to create a synthetic portfolio for this compound that is not only economically viable but also environmentally responsible, a key consideration for its potential large-scale applications. brazilianjournals.com.brchemijournal.comresearchgate.netmdpi.com

Elucidation of Undiscovered Mechanistic Pathways in Redox Processes

The phenolic hydroxyl group and the electron-donating tert-butyl group in this compound suggest a rich redox chemistry that is yet to be fully understood. Future investigations should delve into the intricate mechanistic details of its behavior in various redox processes.

A key area of interest is the electrochemical oxidation of this compound. beilstein-journals.org Detailed cyclic voltammetry and spectroelectrochemical studies can reveal the nature of the generated radical species, their stability, and subsequent reaction pathways. Understanding these mechanisms is critical for applications where the compound might act as an antioxidant or a pro-oxidant. Computational studies can complement experimental work by modeling the transition states and intermediates involved in these electron transfer reactions.

Moreover, the interaction of this compound with reactive oxygen species (ROS) and other radicals warrants in-depth investigation. nih.gov Elucidating the kinetics and products of these reactions will provide a clearer picture of its antioxidant capabilities. acs.org This knowledge is fundamental for its potential use in preventing oxidative degradation in materials or as a modulator of redox-sensitive biological pathways. The study of its coordination with various metal ions could also unveil novel catalytic activities. acs.orgacs.org

Integration into Advanced Materials and Nanoscience for Functional Applications

The unique combination of a carboxylic acid and a sterically hindered phenol (B47542) makes this compound an attractive building block for advanced materials and functional nanosystems. nih.gov Future research should focus on harnessing these features to create materials with novel properties and applications.

One exciting avenue is its use as a monomer or functional additive in polymer science. The carboxylic acid group allows for its incorporation into polyester (B1180765) and polyamide backbones, while the phenolic hydroxyl group can impart antioxidant and thermal stability to the resulting polymer. researchgate.netacs.org This could lead to the development of high-performance polymers with enhanced longevity and resistance to degradation.

In the realm of nanoscience, this compound can be employed as a capping or functionalizing agent for nanoparticles. ugm.ac.idresearchgate.net Its carboxylic acid can anchor to the surface of metal oxide or metallic nanoparticles, while the phenolic moiety can provide a specific functionality, such as antioxidant protection or a site for further chemical modification. nih.govnih.govmdpi.com For instance, functionalized mesoporous silica (B1680970) nanoparticles could be designed for the controlled release of the molecule or to create targeted delivery systems. nih.gov

Cross-Disciplinary Research Initiatives with Computational Biology and Green Chemistry

The future of research on this compound will be significantly enriched by fostering collaborations between chemists, biologists, and computational scientists. These cross-disciplinary initiatives will enable a more holistic understanding of the molecule's potential and accelerate the translation of fundamental knowledge into practical applications.

Computational biology offers powerful tools to predict and understand the interactions of this compound with biological systems. Molecular docking and dynamics simulations can be used to explore its potential binding to enzymes and receptors, guiding the design of new bioactive compounds. frontiersin.org For example, understanding its interaction with enzymes involved in coenzyme Q biosynthesis could open up new therapeutic avenues. frontiersin.org Computational studies, similar to those performed on related compounds like 3-hydroxybenzoic acid, can also predict its polymorphic forms and material properties. rsc.org

The principles of green chemistry should be integrated into all stages of research, from synthesis to application and end-of-life considerations. wjpmr.com This includes conducting life cycle assessments of new synthetic routes and designing materials that are recyclable or biodegradable. By combining experimental work with computational modeling, researchers can proactively design more sustainable processes and products based on this compound, ensuring that its future development aligns with the goals of a circular economy.

常见问题

Basic Research Questions

Q. What are the most reliable methods for synthesizing 4-tert-butyl-3-hydroxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of 3-hydroxybenzoic acid with tert-butyl chloride, followed by purification via recrystallization. Enzymatic routes (e.g., using lipases or hydroxylases) offer greener alternatives but require pH optimization (6.5–8.0) and temperature control (30–50°C) to maximize yield . Key parameters to monitor include:

- Catalyst type (e.g., AlCl₃ vs. enzymatic systems).

- Solvent polarity (e.g., dichloromethane vs. aqueous buffers).

- Reaction time (12–24 hours for chemical synthesis vs. 48–72 hours for enzymatic).

Q. How can spectroscopic techniques (NMR, FTIR) and chromatography (HPLC) be used to characterize this compound?

- Methodological Answer :

- NMR : Analyze the aromatic proton signals (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.3 ppm, singlet). Compare with 3-hydroxybenzoic acid to confirm substitution .

- FTIR : Identify O-H stretching (3200–3500 cm⁻¹) and C=O (1680–1700 cm⁻¹). The tert-butyl C-H stretch (2850–2960 cm⁻¹) distinguishes it from simpler analogs .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>98%) and detect byproducts like unreacted 3-hydroxybenzoic acid .

Q. What are the key physicochemical properties (solubility, melting point) of this compound under varying conditions?

- Methodological Answer :

Note: Experimental validation via differential scanning calorimetry (DSC) is recommended due to structural similarity to 4-hydroxy-3-methylbenzoic acid (melting point: 446K) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- DSC Analysis : Compare thermal profiles with high-purity standards.

- X-ray Crystallography : Resolve crystal packing differences (e.g., hydrogen-bond motifs affecting melting behavior) .

- Cross-Referencing : Use analogs like 3,5-dichloro-4-hydroxybenzoic acid (PubChem CID: 3336412) to validate trends .

Q. What role does hydrogen bonding play in the crystal structure and stability of this compound?

- Methodological Answer : The tert-butyl group introduces steric hindrance, altering hydrogen-bond networks compared to unsubstituted analogs. Use single-crystal X-ray diffraction to identify:

- O-H···O interactions between carboxylic acid and hydroxyl groups.

- C-H···π interactions involving the aromatic ring.

Compare with 4-(tert-butylamino)-3-nitrobenzoate derivatives, where hydrogen bonding stabilizes specific conformers .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in drug-discovery applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes requiring bulky substituents for active-site binding).

Validate predictions via synthetic modification (e.g., esterification or amidation) and activity assays .

Q. What strategies are recommended for assessing the compound’s toxicity when systemic toxicological data are lacking?

- Methodological Answer : Apply read-across approaches using structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives). Criteria for analog selection include:

- Shared functional groups (carboxylic acid, hydroxyl).

- Similar metabolic pathways (e.g., glucuronidation).

- Comparable logP values (±0.5).

Example: Use 3,5-dichloro-4-hydroxybenzoic acid (NSC 21185) as a reference for preliminary toxicity screening .

Q. How can researchers investigate the compound’s stability under extreme pH or temperature conditions relevant to pharmaceutical formulations?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C, 24 hours).

- Oxidative stress (3% H₂O₂, 25°C, 8 hours).

- Analytical Tools : Monitor degradation via HPLC-MS to identify products (e.g., decarboxylation or tert-butyl cleavage). Compare stability with methyl-4-hydroxybenzoate (logP 1.96) to assess substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。